molecular formula C7H13BrN2 B13674974 3-(5-Bromopentyl)-3-methyl-3H-diazirine

3-(5-Bromopentyl)-3-methyl-3H-diazirine

Cat. No.: B13674974
M. Wt: 205.10 g/mol
InChI Key: SELXGJLGNFIODG-UHFFFAOYSA-N
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Description

3-(5-Bromopentyl)-3-methyl-3H-diazirine is a diazirine compound characterized by the presence of a bromopentyl group and a methyl group attached to the diazirine ring. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions by forming covalent bonds with target molecules upon exposure to UV light.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromopentyl)-3-methyl-3H-diazirine typically involves the reaction of 3-methyl-3H-diazirine with 5-bromopentyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromide group by the diazirine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromopentyl)-3-methyl-3H-diazirine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromopentyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Photolysis: Upon exposure to UV light, the diazirine ring undergoes photolysis, generating a highly reactive carbene intermediate that can form covalent bonds with nearby molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles such as amines and thiols.

    Photolysis: UV light is used to induce the photolysis of the diazirine ring, typically in the presence of the target molecule to facilitate covalent bond formation.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted diazirines where the bromine atom is replaced by the nucleophile.

    Photolysis: The major products are covalently bonded complexes formed between the carbene intermediate and the target molecule.

Scientific Research Applications

3-(5-Bromopentyl)-3-methyl-3H-diazirine has a wide range of applications in scientific research:

    Chemistry: Used in the study of reaction mechanisms and the identification of reactive intermediates.

    Biology: Employed in photoaffinity labeling to study protein-ligand interactions, protein-protein interactions, and the identification of binding sites.

    Medicine: Utilized in drug discovery and development to identify potential drug targets and understand drug-receptor interactions.

    Industry: Applied in the development of new materials and the study of surface interactions.

Mechanism of Action

The primary mechanism of action of 3-(5-Bromopentyl)-3-methyl-3H-diazirine involves the generation of a carbene intermediate upon exposure to UV light. This highly reactive intermediate can insert into C-H, N-H, and O-H bonds, forming covalent bonds with nearby molecules. The molecular targets and pathways involved depend on the specific application and the target molecule being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromobutyl)-3-methyl-3H-diazirine
  • 3-(6-Bromohexyl)-3-methyl-3H-diazirine
  • 3-(5-Chloropentyl)-3-methyl-3H-diazirine

Uniqueness

3-(5-Bromopentyl)-3-methyl-3H-diazirine is unique due to its specific bromopentyl group, which provides distinct reactivity and selectivity in nucleophilic substitution reactions. The length of the bromopentyl chain also influences the spatial orientation and accessibility of the diazirine ring, affecting its photolysis behavior and the formation of covalent bonds with target molecules.

Properties

Molecular Formula

C7H13BrN2

Molecular Weight

205.10 g/mol

IUPAC Name

3-(5-bromopentyl)-3-methyldiazirine

InChI

InChI=1S/C7H13BrN2/c1-7(9-10-7)5-3-2-4-6-8/h2-6H2,1H3

InChI Key

SELXGJLGNFIODG-UHFFFAOYSA-N

Canonical SMILES

CC1(N=N1)CCCCCBr

Origin of Product

United States

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